molecular formula C14H26O B1211083 5,9-Undecadien-1-ol, 2,6,10-trimethyl- CAS No. 24048-14-4

5,9-Undecadien-1-ol, 2,6,10-trimethyl-

Cat. No. B1211083
CAS RN: 24048-14-4
M. Wt: 210.36 g/mol
InChI Key: SVHDKVPXRARVAO-UHFFFAOYSA-N
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Description

“5,9-Undecadien-1-ol, 2,6,10-trimethyl-” is a chemical compound with the molecular formula C14H26O . It is also known by other names such as 2,6,10-Trimethylundeca-5,9-dien-1-ol .


Molecular Structure Analysis

The molecular structure of “5,9-Undecadien-1-ol, 2,6,10-trimethyl-” consists of 14 carbon atoms, 26 hydrogen atoms, and 1 oxygen atom . The average mass is 210.356 Da and the monoisotopic mass is 210.198364 Da .


Physical And Chemical Properties Analysis

The boiling point of “5,9-Undecadien-1-ol, 2,6,10-trimethyl-” is predicted to be 305.3±21.0 °C . Its density is predicted to be 0.860±0.06 g/cm3 . The pKa value is predicted to be 15.00±0.10 .

Scientific Research Applications

Pheromone Synthesis and Entomology

  • Pheromone Research : A study by Mori, Itou, and Brossut (1990) synthesized isomers of 4,6,8-trimethyl-7,9-undeca-dien-5-ol to determine the relative stereochemistry of a female-specific compound in the tergal glands secretion of the woodroach Cryptocercus punctulatus, underscoring its significance in entomological research (Mori, Itou, & Brossut, 1990).

  • Biosynthesis in Insects : Research by Mayo et al. (2013) identified fuscumol, a compound similar to 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, as an aggregation pheromone in longhorn beetles, highlighting its role in insect communication and potential applications in pest management (Mayo et al., 2013).

Chemical Synthesis and Organic Chemistry

  • Chemical Transformations : A study by Vasil’ev and Serebryakov (1996) focused on the synthesis of related compounds, demonstrating the chemical versatility and potential utility of 5,9-Undecadien-1-ol, 2,6,10-trimethyl- in organic synthesis (Vasil’ev & Serebryakov, 1996).

  • Biotransformations in Fungi : Miyazawa, Nankai, and Kameoka (1995) investigated the microbial transformations of compounds related to 5,9-Undecadien-1-ol, 2,6,10-trimethyl- by the plant pathogenic fungus Glomerella cingulata, revealing insights into fungal metabolism and the potential for bioconversion applications (Miyazawa, Nankai, & Kameoka, 1995).

Pharmacological Research

  • Squalene Synthetase Inhibition : De Montellano et al. (1977) synthesized pyrophosphates of farnesol analogues, including compounds similar to 5,9-Undecadien-1-ol, 2,6,10-trimethyl-, to study their inhibitory effect on squalene synthetase, an enzyme involved in cholesterol biosynthesis. This research has implications for understanding and potentially manipulating cholesterol biosynthesis (De Montellano et al., 1977).

Safety And Hazards

“5,9-Undecadien-1-ol, 2,6,10-trimethyl-” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is advised to handle this chemical with appropriate safety measures.

properties

IUPAC Name

2,6,10-trimethylundeca-5,9-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,14-15H,5-6,8,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHDKVPXRARVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40865130
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40865130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,9-Undecadien-1-ol, 2,6,10-trimethyl-

CAS RN

24048-14-4
Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24048-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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Record name 2,6,10-Trimethyl-5,9-undecadien-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10-trimethylundeca-5,9-dienol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,9-Undecadien-1-ol, 2,6,10-trimethyl-
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